![molecular formula C18H13Na3O9PPdS3+ B14075324 [[3,3',3''-(Phosphinidyne-kappaP)tris[benzenesulfonato]](3-)]-Palladate(3-) Sodium](/img/structure/B14075324.png)
[[3,3',3''-(Phosphinidyne-kappaP)tris[benzenesulfonato]](3-)]-Palladate(3-) Sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3,3’,3’'-(Phosphinidyne-kappaP)tris[benzenesulfonato]]-Palladate(3-) Sodium is a complex compound containing palladium, sodium, and benzenesulfonate groups. It is known for its catalytic properties and is widely used in various organic synthesis reactions. The compound has the molecular formula C18H12Na3O9PPdS3 and a molecular weight of 674.84 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3,3’,3’'-(Phosphinidyne-kappaP)tris[benzenesulfonato]]-Palladate(3-) Sodium typically involves the reaction of palladium salts with tris(benzenesulfonato)phosphine ligands. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions. The general reaction scheme is as follows:
- Dissolution of palladium chloride (PdCl2) in water or an organic solvent.
- Addition of tris(benzenesulfonato)phosphine to the solution.
- Stirring the mixture at a specific temperature (usually around 60-80°C) for several hours.
- Precipitation of the product by adding a sodium salt, such as sodium chloride or sodium sulfate.
- Filtration and purification of the product by recrystallization .
Industrial Production Methods
In industrial settings, the production of [3,3’,3’'-(Phosphinidyne-kappaP)tris[benzenesulfonato]]-Palladate(3-) Sodium follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure uniform mixing. The reaction conditions are optimized to maximize yield and purity. The final product is typically obtained as a powder or crystalline solid, which is then packaged for distribution .
化学反応の分析
Types of Reactions
[3,3’,3’'-(Phosphinidyne-kappaP)tris[benzenesulfonato]]-Palladate(3-) Sodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to lower oxidation state palladium species.
Substitution: The benzenesulfonato groups can be substituted with other ligands.
Coupling Reactions: It is widely used in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrazine (N2H4) are used.
Substitution: Ligands such as phosphines, amines, and carboxylates can be used for substitution reactions.
Coupling Reactions: Reagents like aryl halides, boronic acids, and alkynes are commonly used in the presence of bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major product is a biaryl compound, while in Heck coupling, the product is a substituted alkene .
科学的研究の応用
[3,3’,3’'-(Phosphinidyne-kappaP)tris[benzenesulfonato]]-Palladate(3-) Sodium has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions, hydrogenation, and oxidation reactions.
Biology: The compound is used in the study of enzyme mimetics and as a probe for biological systems.
Industry: The compound is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of [3,3’,3’'-(Phosphinidyne-kappaP)tris[benzenesulfonato]]-Palladate(3-) Sodium involves the coordination of the palladium center with the phosphinidyne and benzenesulfonato ligands. This coordination facilitates the activation of substrates and the formation of reactive intermediates. The palladium center acts as a catalyst, promoting various chemical transformations through oxidative addition, transmetalation, and reductive elimination steps .
類似化合物との比較
Similar Compounds
Tetrakis(triphenylphosphine)palladium(0): A widely used palladium catalyst in cross-coupling reactions.
Palladium(II) acetate: Another common palladium catalyst used in organic synthesis.
Triphenylphosphine-3,3’,3’'-trisulfonic acid trisodium salt: A similar compound with sulfonate groups but different coordination environment.
Uniqueness
[3,3’,3’'-(Phosphinidyne-kappaP)tris[benzenesulfonato]]-Palladate(3-) Sodium is unique due to its specific coordination environment and the presence of multiple benzenesulfonato groups. This unique structure provides enhanced stability and reactivity, making it a versatile catalyst in various chemical reactions .
特性
分子式 |
C18H13Na3O9PPdS3+ |
|---|---|
分子量 |
675.9 g/mol |
IUPAC名 |
trisodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate;palladium |
InChI |
InChI=1S/C18H15O9PS3.3Na.Pd/c19-29(20,21)16-7-1-4-13(10-16)28(14-5-2-8-17(11-14)30(22,23)24)15-6-3-9-18(12-15)31(25,26)27;;;;/h1-12H,(H,19,20,21)(H,22,23,24)(H,25,26,27);;;;/q;3*+1;/p-2 |
InChIキー |
OZYIFDKIIQHBJZ-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])[PH+](C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Pd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Propanamide, 2-[(aminothioxomethyl)hydrazono]-N-phenyl-](/img/structure/B14075249.png)
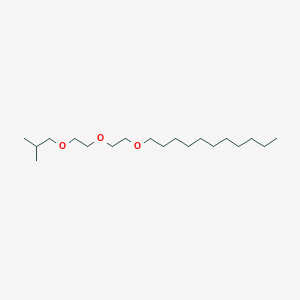

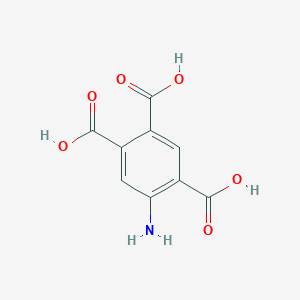
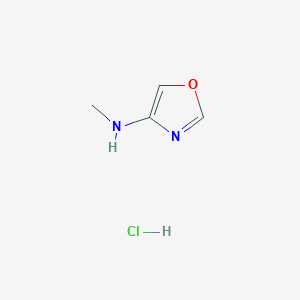

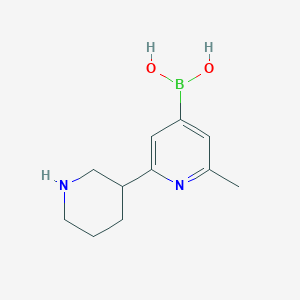
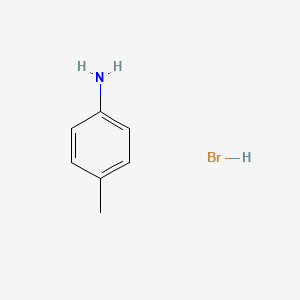
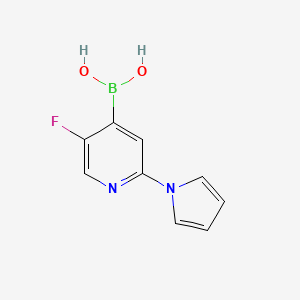
![[(1S,2R,6S,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B14075305.png)

![6,7-dichloro-2-methyl-3-[(1E)-2-phenylethenyl]quinoxaline](/img/structure/B14075327.png)
![4-[6-(Dimethylamino)-1-benzofuran-2-yl]benzonitrile](/img/structure/B14075328.png)
